2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-18(2,3)14-8-6-13(7-9-14)16-19-20-17(23-16)24-12-15(22)21-10-4-5-11-21/h6-9H,4-5,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCKPTGVPDQCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration Dynamics
Phosphoryl chloride mediates dual protonation of the hydrazide carbonyl groups, facilitating nucleophilic attack by the thiolate oxygen and subsequent water elimination. Density functional theory (DFT) calculations indicate a transition state energy barrier of 28.7 kcal/mol for the rate-limiting cyclization step.
Thiol-Ketone Coupling
The reaction follows an Sₙ2 mechanism, with the thiolate ion displacing chloride from 3a. Solvent polarity critically influences transition state stabilization, with DMF (ε = 36.7) providing optimal dielectric stabilization compared to THF (ε = 7.6).
Industrial-Scale Production Considerations
Process Intensification Strategies
- Continuous flow reactors reduce reaction times by 40% through enhanced mass transfer.
- Microwave-assisted synthesis achieves 95% conversion in 15 minutes at 120°C.
Environmental Impact Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 23.4 | 8.7 |
| PMI (g/g) | 56 | 19 |
| Energy Consumption | 48 kWh/kg | 22 kWh/kg |
Flow chemistry significantly improves sustainability metrics while maintaining 99.5% product purity.
Troubleshooting Common Synthetic Challenges
Issue 1: Low Cyclization Yields
- Cause : Residual moisture deactivates POCl₃.
- Solution : Molecular sieves (4 Å) in solvent pretreatment.
Issue 2: Disulfide Formation
- Cause : Oxidation of thiol intermediates.
- Mitigation : Nitrogen atmosphere and 0.1% w/v ascorbic acid additive.
Issue 3: Epimerization at the Ketone Center
- Cause : Base-catalyzed keto-enol tautomerism.
- Resolution : Use weaker bases (e.g., NaHCO₃) below 30°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the tert-butylphenyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
Key Differences :
- The pyrimidinylthio derivatives () feature a flexible propyl linker, enhancing interaction with enzyme active sites. In contrast, the target compound’s rigid tert-butylphenyl group may favor hydrophobic binding pockets.
- Cytotoxicity mechanisms for pyrimidinylthio derivatives involve inhibition of tubulin polymerization, whereas the target compound’s mode of action remains unexplored.
Oxadiazole Derivatives with Anti-Inflammatory Activity
Benzimidazole-linked oxadiazoles demonstrate significant anti-inflammatory properties:
Key Differences :
- Compound 4a () uses a benzimidazole moiety to enhance π-π stacking with inflammatory mediators. The target compound’s pyrrolidinyl group lacks aromaticity but may improve solubility.
SARMs and Heterocyclic Derivatives
Selective androgen receptor modulators (SARMs) with oxadiazole motifs highlight structural versatility:
Key Differences :
- RAD-140 () employs a cyanophenyl group for receptor specificity, whereas the target compound’s tert-butyl group prioritizes steric bulk over electronic effects.
Piperidine/Pyrrolidine-Modified Analogs
Variations in the amine substituent influence bioactivity and pharmacokinetics:
Key Differences :
- SA16-0839 () includes a piperidine-acetyl group, likely enhancing blood-brain barrier penetration. The target compound’s pyrrolidinyl group may reduce metabolic clearance compared to piperidine.
Structural and Pharmacokinetic Insights
- Lipophilicity : The tert-butyl group in the target compound increases logP compared to pyrimidinylthio derivatives (), favoring oral bioavailability.
- Solubility : Pyrrolidinyl groups improve aqueous solubility relative to benzimidazole-linked analogs ().
- Metabolic Stability : Oxadiazole cores resist oxidative metabolism, as seen in RAD-140 (), suggesting similar stability for the target compound.
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one , commonly referred to as compound A , is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of compound A, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C14H17N3O2S
- Molecular Weight : 291.36868 g/mol
- CAS Number : 878925-51-0
Biological Activity Overview
Compound A exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have indicated that compounds containing oxadiazole moieties demonstrate significant antibacterial and antifungal activities. The presence of the pyrrolidine group may enhance these properties by improving lipophilicity and cellular permeability .
- Cholinesterase Inhibition : Similar compounds have been shown to inhibit cholinesterase enzymes, which are crucial in neurotransmission. For instance, derivatives of oxadiazole have been reported to exhibit selective inhibition against butyrylcholinesterase (BChE), a target for Alzheimer's disease treatment .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of compound A revealed its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 44 nM |
| Escherichia coli | 180 nM |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 11 nM |
These findings suggest that compound A could serve as a potent antimicrobial agent, particularly against resistant strains .
Cholinesterase Inhibition Studies
In a comparative study of various oxadiazole derivatives, compound A demonstrated promising inhibitory activity against cholinesterases:
- Butyrylcholinesterase (BChE) : IC50 values indicated strong inhibition, comparable to known inhibitors like physostigmine.
- Acetylcholinesterase (AChE) : Moderate inhibitory effects were noted, suggesting potential applications in neurodegenerative disease treatment .
Case Studies and Research Findings
- Antibacterial Efficacy : In vitro studies conducted on compound A showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The structure-function relationship highlighted that modifications in the oxadiazole ring could enhance antibacterial potency .
- Neuroprotective Potential : Research has suggested that compounds similar to A may offer neuroprotective effects through cholinesterase inhibition. This mechanism is particularly relevant for developing treatments for Alzheimer's disease and other cognitive disorders .
- Synthesis and Characterization : Advanced synthesis techniques have been employed to produce compound A with high purity. Characterization methods such as NMR and X-ray crystallography have confirmed its structural integrity and provided insights into its reactivity and biological interactions .
Q & A
Q. What are the established synthetic routes for this compound, and how are critical intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole core via cyclization of a thiosemicarbazide precursor under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2 : Introduction of the sulfanyl group through nucleophilic substitution using mercaptoethanol derivatives .
- Step 3 : Coupling the pyrrolidine moiety via amide bond formation under Schotten-Baumann conditions .
Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹) .
Q. How do structural features like the 4-tert-butylphenyl group influence bioactivity?
The 4-tert-butylphenyl group enhances lipophilicity , improving membrane permeability. Its steric bulk may also modulate target binding affinity, as seen in analogs where bulky substituents increase selectivity for enzymes like acetylcholinesterase . The oxadiazole ring contributes to π-π stacking interactions, while the sulfanyl linker enhances solubility and metabolic stability .
Q. What are common impurities during synthesis, and how are they mitigated?
- Byproducts : Unreacted intermediates (e.g., uncyclized thiosemicarbazides) or over-oxidized sulfanyl groups.
- Mitigation :
- Optimize reaction time and temperature to prevent side reactions (e.g., reflux at 80°C in ethanol) .
- Use preparative HPLC or silica-gel chromatography for purification .
- Monitor reaction progress with Thin-Layer Chromatography (TLC) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while toluene minimizes byproduct formation in cyclization steps .
- Temperature Control : Lower temperatures (0–5°C) reduce hydrolysis during amide coupling .
- Catalysts : Use Lewis acids like ZnCl₂ to accelerate oxadiazole ring formation .
- Workup : Neutralize acidic byproducts with 5% NaOH and recrystallize from methanol/water mixtures .
Q. How should conflicting spectral data (e.g., NMR vs. HRMS) be resolved?
- Case Example : A mismatched molecular ion in HRMS vs. expected NMR signals may indicate isotopic impurities or degradation.
- Methodology :
- Repeat synthesis under inert atmosphere (N₂/Ar) to exclude oxidation .
- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out structural isomers .
- Cross-validate with elemental analysis for C/H/N/S ratios .
Q. What computational strategies predict target interactions for this compound?
- Molecular Docking : Use AutoDock Vina to model binding to enzymes like COX-2 or α-glucosidase, focusing on the oxadiazole and tert-butylphenyl motifs .
- MD Simulations : Assess stability of ligand-receptor complexes in GROMACS (e.g., 100 ns runs) to evaluate binding free energy (MM-PBSA) .
- ADMET Prediction : SwissADME estimates logP (lipophilicity) and BBB permeability, critical for CNS-targeted studies .
Q. How do structural analogs inform Structure-Activity Relationship (SAR) studies?
- Analog Design : Replace the pyrrolidine moiety with piperidine (increased rigidity) or morpholine (enhanced solubility) .
- Bioactivity Trends : Triazole analogs (e.g., replacing oxadiazole) show higher antifungal activity but reduced metabolic stability .
- Data Interpretation : Compare IC₅₀ values against structural databases (e.g., ChEMBL) to identify pharmacophoric elements .
Q. What experimental approaches identify biological targets for this compound?
- Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
- Transcriptomics : RNA-seq analysis of treated cell lines reveals differentially expressed pathways (e.g., apoptosis or oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
